molecular formula W99 B1168352 Filgrastim CAS No. 121181-53-1

Filgrastim

货号 B1168352
CAS 编号: 121181-53-1
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Filgrastim, a recombinant human granulocyte colony-stimulating factor (G-CSF), plays a crucial role in hematopoiesis by stimulating the proliferation, differentiation, and activation of neutrophil progenitor cells. It is identical to natural human G-CSF except for an N-terminal methionine residue and the absence of glycosylation. Its primary application has been in treating various neutropenic conditions, enhancing neutrophil recovery, and reducing morbidity in patients under chemotherapy or those with severe chronic neutropenia, including Kostmann's syndrome and cyclic neutropenia. The most common adverse effect noted is mild to moderate medullary bone pain, which can typically be managed with simple analgesics without discontinuing treatment (Frampton, Lee, & Faulds, 2012).

Synthesis Analysis

This compound synthesis involves recombinant DNA technology, where the human G-CSF gene is inserted into the appropriate expression vector and expressed in a bacterial system. This process yields a non-glycosylated protein, which is structurally similar to the natural human G-CSF except for the addition of an N-terminal methionine residue due to the expression in E. coli. This technological achievement has enabled the large-scale production of this compound for therapeutic use, demonstrating its critical role in supporting chemotherapy treatments and managing conditions of neutropenia (Welte et al., 1996).

Molecular Structure Analysis

The molecular structure of this compound is characterized by the absence of glycosylation and the presence of an N-terminal methionine residue. These differences from endogenous G-CSF do not affect its biological activity. This compound binds to the G-CSF receptor on neutrophil progenitor cells, activating intracellular signaling pathways that promote cell proliferation, differentiation, and survival, essential for effective neutrophil production and function. The structural analysis of this compound has been crucial in understanding its interaction with the G-CSF receptor and its subsequent pharmacodynamic effects (Krzyzanski et al., 2010).

Chemical Reactions and Properties

This compound's primary chemical property is its ability to bind specifically to the G-CSF receptor, a process that is central to its mechanism of action. This interaction stimulates the JAK-STAT signaling pathway, leading to the transcription of genes involved in the proliferation and differentiation of neutrophils. The recombinant nature of this compound means that it is produced through a bacterial expression system, leading to a product that is not glycosylated, unlike the naturally occurring human G-CSF. This lack of glycosylation does not impact its biological efficacy but does distinguish it chemically from its endogenous counterpart.

Physical Properties Analysis

The physical properties of this compound, such as its solubility and stability, are influenced by its recombinant nature and the absence of glycosylation. This compound is formulated as a sterile, clear, colorless, preservative-free liquid for injection, demonstrating its solubility in aqueous solutions suitable for medical administration. Its stability is maintained under refrigeration, with a shelf life that ensures its efficacy over an extended period. The formulation and packaging of this compound are designed to maintain its physical integrity and biological activity until administration (Scaramuzza et al., 2012).

科学研究应用

1. 预防癌症患者发热性粒细胞缺乏症 Filgrastim,第一个粒细胞集落刺激因子 (G-CSF),已获得美国食品药品监督管理局批准用于治疗粒细胞缺乏症 {svg_1}. 它被用于预防发热性粒细胞缺乏症,这是与骨髓抑制性化疗相关的严重副作用 {svg_2}.

2. 治疗急性髓性白血病 (AML) This compound 用于缩短接受诱导或巩固化疗的 AML 患者中性粒细胞恢复的时间和发热持续时间 {svg_3}.

3. 治疗重症慢性粒细胞缺乏症 (SCN) This compound 用于降低 SCN 患者重症粒细胞缺乏症后遗症的发生率和持续时间 {svg_4}.

4. 募集自体造血祖细胞 This compound 用于募集接受外周血祖细胞 (PBPC) 收集和治疗的患者的自体造血祖细胞 {svg_5}.

骨髓消融化疗后的护理

This compound 用于缩短接受骨髓消融化疗后进行骨髓移植的非髓系恶性肿瘤患者的粒细胞缺乏症持续时间和与粒细胞缺乏症相关的临床后遗症 {svg_6}.

辐射照射后的治疗

This compound 用于增加急性暴露于骨髓抑制剂量辐射(急性辐射综合征的造血综合征)的患者的生存率 {svg_7}.

生物类似物开发

已开发出 This compound 的生物类似物,其疗效与 This compound 相当 {svg_8}. 这提高了患者以较低成本获得这种至关重要的治疗的机会 {svg_9}.

Pegthis compound 开发

已开发出 This compound 的聚乙二醇化形式 Pegthis compound,用于减轻化疗对白细胞水平的负面影响 {svg_10}. 这改变了癌症护理,并已成为市场上的一种重要药物 {svg_11}.

作用机制

Target of Action

Filgrastim is a form of recombinant human granulocyte colony-stimulating factor (G-CSF) used to induce the production of granulocytes . It binds to the G-CSF receptor, which is primarily found on cells in the bone marrow . The primary targets of this compound are the neutrophils, a type of white blood cell that plays a crucial role in the body’s immune response .

Mode of Action

This compound mimics the biological actions of G-CSF to increase the levels of neutrophils in the blood . It stimulates the production, maturation, and activation of neutrophils, thereby increasing both their migration and cytotoxicity . This compound also controls the proliferation of committed progenitor cells and influences their maturation into mature neutrophils .

Biochemical Pathways

This compound acts on the granulocyte colony-stimulating factor (G-CSF) pathway. This pathway regulates the production and release of neutrophils from the bone marrow . This compound enhances functions such as phagocytosis, superoxide anion generation, chemiluminescence, bacterial killing, and antibody-dependent cell-mediated cytotoxicity (ADCC) .

Pharmacokinetics

This compound exhibits nonlinear pharmacokinetics. After subcutaneous administration, the maximum serum concentrations of this compound are achieved within 2 to 8 hours . The clearance of this compound decreases with increased dosing, suggesting that one of the clearance pathways for this compound is saturated at high serum concentrations .

Result of Action

The primary result of this compound’s action is an increase in the levels of neutrophils in the blood, which helps to lower the risk of infection after myelosuppressive therapy . It also has a number of therapeutic uses, including the management and prevention of infections and febrile neutropenia in patients receiving myelosuppressive chemotherapy or radiation therapy .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the route of administration (intravenous, subcutaneous) can impact the bioavailability of the drug . Additionally, the patient’s overall health status, including their renal function, can affect the drug’s pharmacokinetics

安全和危害

Filgrastim may cause serious allergic reactions, including anaphylaxis, which can be life-threatening and requires immediate medical attention . The most commonly reported adverse event (AE) with this compound was bone pain .

生化分析

Biochemical Properties

Filgrastim plays a crucial role in biochemical reactions by binding to the granulocyte colony-stimulating factor receptor (G-CSFR) on the surface of hematopoietic cells. This interaction triggers a cascade of intracellular signaling pathways that promote the proliferation, differentiation, and activation of neutrophil precursors. This compound interacts with various biomolecules, including enzymes and proteins involved in cell signaling, such as Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3). These interactions lead to the activation of transcription factors that regulate gene expression and cellular responses .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It primarily influences hematopoietic cells by promoting the proliferation and differentiation of neutrophil precursors in the bone marrow. Additionally, this compound enhances the function of mature neutrophils by increasing their phagocytic activity, chemotaxis, and oxidative burst. This compound also impacts cell signaling pathways, such as the JAK-STAT pathway, leading to changes in gene expression and cellular metabolism. These effects contribute to the overall enhancement of the immune response .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the granulocyte colony-stimulating factor receptor on the surface of target cells. This binding induces receptor dimerization and activation of associated Janus kinases, which phosphorylate and activate signal transducer and activator of transcription proteins. The activated STAT proteins translocate to the nucleus, where they regulate the expression of genes involved in cell proliferation, differentiation, and survival. This compound also modulates the activity of various enzymes and signaling molecules, contributing to its overall effects on hematopoietic cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is known to be stable under specific conditions, but it can degrade over time, leading to a reduction in its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged stimulation of neutrophil production and enhanced immune responses. The stability and degradation of this compound can influence its efficacy and potency in laboratory experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively stimulate neutrophil production without causing significant adverse effects. At higher doses, this compound may induce toxic effects, such as splenomegaly and bone pain. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcomes. These dosage-dependent effects highlight the importance of optimizing this compound dosing regimens in clinical settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily related to hematopoiesis and immune responses. It interacts with enzymes and cofactors involved in cell signaling and gene expression, such as Janus kinase 2 and signal transducer and activator of transcription 3. This compound also affects metabolic flux and metabolite levels by modulating the activity of key enzymes and regulatory proteins. These interactions contribute to the overall regulation of hematopoietic cell function and immune responses .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is primarily localized to the bone marrow, where it exerts its effects on hematopoietic cells. This compound can also be distributed to other tissues, such as the spleen and liver, where it may influence immune responses and cellular functions. The transport and distribution of this compound are critical for its therapeutic efficacy and overall biological activity .

Subcellular Localization

This compound is primarily localized to the cytoplasm and cell membrane of target cells. It interacts with specific receptors and signaling molecules, leading to its activation and subsequent cellular responses. This compound may also undergo post-translational modifications, such as phosphorylation, which can influence its subcellular localization and activity. These modifications and interactions contribute to the precise regulation of this compound’s effects on hematopoietic cells and immune responses .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Filgrastim involves the recombinant DNA technology to produce the protein. The gene encoding for Filgrastim is inserted into a host organism, such as E. coli, which then produces the protein through fermentation. The protein is then purified and formulated into the final drug product.", "Starting Materials": [ "E. coli bacteria", "Plasmid containing the gene for Filgrastim", "Culture media for bacterial growth", "Purification reagents" ], "Reaction": [ "1. Transformation of E. coli with the plasmid containing the gene for Filgrastim", "2. Culturing of transformed E. coli in culture media to allow for protein expression", "3. Harvesting of bacterial cells and lysis to release the protein", "4. Purification of the protein using chromatography techniques", "5. Formulation of the purified protein into the final drug product" ] }

CAS 编号

121181-53-1

分子式

W99

分子量

0

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。